molecular formula C15H14N2O2S B2415646 N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide CAS No. 2305399-22-6

N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide

Cat. No.: B2415646
CAS No.: 2305399-22-6
M. Wt: 286.35
InChI Key: VAHXVSZIDGMNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide involves the reaction of 2-aminothiophenol and 2-acetylphenol in the presence of a base, such as sodium hydroxide, and a catalyst, such as copper sulfate. The resulting product is then reacted with acryloyl chloride to form this compound.


Molecular Structure Analysis

The molecular formula of this compound is C15H14N2O2S. The InChI Key is VAHXVSZIDGMNIH-UHFFFAOYSA-N. The Canonical SMILES representation is COC1=CC2=C (CCC3=C2SC (=N3)NC (=O)C=C)C=C1.


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Mechanism of Action

While specific details about the mechanism of action for this compound are not available in the search results, benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes .

Properties

IUPAC Name

N-(8-methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-3-13(18)17-15-16-12-7-5-9-4-6-10(19-2)8-11(9)14(12)20-15/h3-4,6,8H,1,5,7H2,2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHXVSZIDGMNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=C2SC(=N3)NC(=O)C=C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.